molecular formula C7H6ClNO2S B2531590 N-(2-chloroacetyl)thiophene-2-carboxamide CAS No. 851176-02-8

N-(2-chloroacetyl)thiophene-2-carboxamide

Cat. No.: B2531590
CAS No.: 851176-02-8
M. Wt: 203.64
InChI Key: SEVMTELZHRDRSP-UHFFFAOYSA-N
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Scientific Research Applications

N-(2-chloroacetyl)thiophene-2-carboxamide is utilized in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroacetyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include N-(2-substituted acetyl)thiophene-2-carboxamides.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

  • N-(2-bromoacetyl)thiophene-2-carboxamide
  • N-(2-iodoacetyl)thiophene-2-carboxamide
  • N-(2-fluoroacetyl)thiophene-2-carboxamide

Comparison: N-(2-chloroacetyl)thiophene-2-carboxamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and stability. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance between reactivity and ease of handling. The bromo and iodo derivatives are more reactive but less stable, while the fluoro derivative is less reactive but more stable .

Properties

IUPAC Name

N-(2-chloroacetyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c8-4-6(10)9-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMTELZHRDRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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